molecular formula C12H14FNO2S B2677840 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one CAS No. 2325157-55-7

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one

Cat. No.: B2677840
CAS No.: 2325157-55-7
M. Wt: 255.31
InChI Key: SAVWIXSIBGSBSW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one (CAS 2325157-55-7) is a chemical compound with a molecular structure featuring a thiomorpholine ring system. Thiomorpholine derivatives are of significant interest in medicinal chemistry research due to their potential biological activities. The thiomorpholine ring in similar compounds is known to adopt a chair conformation, and the molecular structure can facilitate intermolecular interactions, such as C—H⋯O and C—H⋯S hydrogen bonding, which can influence crystal packing and physicochemical properties . Compounds containing the thiomorpholine core are frequently explored as key scaffolds in the design and synthesis of novel pharmacologically active molecules . Research into similar structures indicates potential applications in areas such as anticonvulsant activity . This compound is intended for research and development purposes in laboratory settings only. It is strictly for non-medical, non-edible use and is not intended for diagnostic or therapeutic applications on humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-thiomorpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2S/c13-10-3-1-2-4-11(10)16-9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVWIXSIBGSBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of 2-fluorophenol with an appropriate thiomorpholine derivative under specific conditions. Common reagents might include bases like sodium hydride or potassium carbonate to deprotonate the phenol, facilitating nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine ring.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in various substitution reactions, especially nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include strong bases or nucleophiles like sodium methoxide or ammonia.

Major Products

    Oxidation: Products might include sulfoxides or sulfones.

    Reduction: Products could be alcohol derivatives.

    Substitution: Products would vary depending on the substituent introduced.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if it exhibits biological activity.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site, blocking substrate access. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the thiomorpholine ring might interact with polar residues.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties
  • Thiomorpholine vs. Morpholine/Sulfone Derivatives: Thiomorpholine’s sulfur atom increases lipophilicity and polarizability compared to morpholine (oxygen-based) .
  • Fluorinated Aromatic Groups: The 2-fluorophenoxy group in the target compound contrasts with non-fluorinated analogs like 1-cyclohexyl-2-(phenylthio)ethan-1-one (). Fluorine’s electronegativity enhances metabolic stability and may improve bioavailability compared to chloro or methoxy substituents (e.g., 1-[5-(4-chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one in ).
Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight Substituents Physical State Melting Point (°C) Reference
2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one (Target) C₁₂H₁₃FNO₂S 254.30 (calc.) 2-fluorophenoxy, thiomorpholine Not reported Not reported
2-amino-1-(thiomorpholin-4-yl)ethan-1-one C₆H₁₂N₂OS 160.24 Amino, thiomorpholine Not reported Not reported
1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one C₁₁H₁₃ClO₂S 260.73 Chloromethyl, sulfonyl White solid 137.3–138.5
1-[5-(4-chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one C₁₂H₇ClFOS 254.70 Chloro, fluoro, thiophene Not reported Not reported
2-[3-(difluoromethoxy)-4-methoxyphenyl]-2-(thiomorpholin-4-yl)ethan-1-amine C₁₄H₂₀F₂N₂O₂S 318.38 Difluoromethoxy, methoxy, thiomorpholine Not reported Not reported

Key Observations :

  • The thiomorpholine group increases molecular weight compared to simpler amines (e.g., 160.24 in vs. 254.30 in the target compound).
  • Sulfone-containing derivatives () exhibit higher melting points, likely due to stronger intermolecular dipole interactions.

Biological Activity

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FNO2SC_{12}H_{14}FNO_2S, with a molecular weight of approximately 245.31 g/mol. The compound features a fluorophenoxy group and a thiomorpholine moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of this compound were screened for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined using the Microplate Alamar Blue assay, revealing significant antimicrobial activity.

CompoundMIC (μM)Reference
Compound A6.68
Compound B57.73
Compound C27.29

The results indicate that certain modifications to the structure enhance antimicrobial potency, particularly substitutions on the phenoxy group.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds suggest that the presence of electron-withdrawing groups, such as fluorine, significantly enhances biological activity. The positioning of these substituents also plays a crucial role in determining the efficacy of the compound against specific pathogens.

Case Study 1: Antitubercular Activity

In a study focusing on antitubercular activity, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed that compounds with thiomorpholine structures exhibited promising activity, with some derivatives being more potent than traditional antitubercular agents like isoniazid and rifampicin. The most effective derivative had an MIC comparable to existing treatments, indicating potential for further development as a therapeutic agent.

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on human cell lines. The compound displayed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further pharmacological development.

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